Caspase-3/7 Inhibitor I is a cell-permeable, irreversible inhibitor of caspase-3 and caspase-7, key effector caspases involved in the execution phase of apoptosis []. Although its precise chemical structure is not explicitly provided in the papers, it is typically classified as a peptide-based inhibitor. In scientific research, Caspase-3/7 Inhibitor I is primarily utilized to investigate the role of caspase-3 and -7 in various cellular processes, including apoptosis, cell cycle regulation, and differentiation [, ].
Mechanism of Action
Caspase-3/7 Inhibitor I functions by irreversibly binding to the active sites of caspase-3 and caspase-7 []. This binding prevents these caspases from cleaving their target substrates, effectively halting the progression of apoptosis at the execution phase. By blocking caspase-3/7 activity, the inhibitor can shift cells from an apoptotic fate towards other cellular processes like necrosis or paraptosis [].
Applications
Investigating Apoptosis Pathways: The inhibitor has been utilized to dissect the role of caspase-3 and -7 in different apoptosis pathways []. For example, researchers have used it to demonstrate that caspase-3 and -7 act primarily as executioners in chemically induced apoptosis, while playing a more integral role in receptor-mediated apoptosis [].
Studying Chondrocyte Death and Osteoarthritis: Caspase-3/7 Inhibitor I has been employed to investigate the role of apoptosis in osteoarthritis, a degenerative joint disease []. Studies have shown that inhibiting caspase-3 and -7 in chondrocytes exposed to apoptotic stimuli can prevent cell death and maintain essential cellular functions like type II collagen production []. This suggests potential therapeutic avenues for osteoarthritis treatment by targeting these caspases.
Understanding Cellular Morphology Changes: Research indicates that inhibiting caspase-3/7 can lead to alterations in cell morphology during apoptosis induced by specific agents []. For instance, in mitomycin-c treated chondrocytes, caspase-3/7 inhibition caused morphological changes resembling necrosis or paraptosis without entirely preventing cell death []. This highlights the complex interplay of caspases in regulating cell death pathways.
Exploring the Interplay of Caspases and Calpains: Studies have utilized Caspase-3/7 Inhibitor I to understand the complex interplay between caspases and calpains, another family of proteases involved in apoptosis []. Research suggests that calpastatin, a calpain inhibitor, is fragmented by caspases during apoptosis []. Such findings shed light on the intricate crosstalk between these protease families during programmed cell death.
Related Compounds
Relevance: Although the specific structure of “Caspase-3/7 Inhibitor I” is not provided, the fact that it's named a "Caspase-3/7 inhibitor" suggests it's likely a peptide or peptide-mimetic compound containing an aspartic acid residue at the P1 position. This structural feature is crucial for binding to the active site of caspases. Z-VAD-FMK also contains an aspartic acid residue at the P1 position, making it structurally similar to "Caspase-3/7 Inhibitor I" [, ].
Compound Description: This group of compounds represents a class of non-radioactive reference molecules designed as potential imaging agents for apoptosis. They are analogs of caspase-3/-7 inhibitors, indicating their ability to target and potentially inhibit these caspases. The presence of halogen substituents like I, Br, Cl, and F aims to enhance metabolic stability by potentially blocking cytochrome P450 hydroxylation [].
Relevance: While these compounds differ from the likely peptidic nature of “Caspase-3/7 Inhibitor I,” their design as caspase-3/-7 inhibitors suggests they share a similar target binding site with "Caspase-3/7 Inhibitor I" [, ].
Isatin Sulfonamides
Compound Description: This class of compounds represents a novel group of potent and selective non-peptide inhibitors of caspases 3 and 7 []. They have been shown to effectively block apoptosis in various cell types, including neutrophils and chondrocytes, while preserving cell functionality []. Unlike peptide-based inhibitors, isatin sulfonamides primarily interact with the S2 subsite of caspases 3 and 7, instead of the primary aspartic acid binding pocket (S1) [].
Short Phosphopeptide Mimicking the Chk-1-Binding Motif of Claspin
Compound Description: This peptide is designed to mimic the site on Claspin that interacts with the checkpoint kinase Chk-1. In the context of the research, it effectively prevented Aβ-challenged neurons from undergoing apoptosis [].
Relevance: While not a direct caspase inhibitor, this phosphopeptide impacts the same cellular pathway affected by “Caspase-3/7 Inhibitor I” in preventing neuronal apoptosis, suggesting a potential for indirect structural or functional relationships. Further research is needed to elucidate if and how this peptide influences caspase-3/7 activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JTE-607 dihydrochloride is the dihydrochloride salt of JTE-607. It is a cytokine inhibitor which suppresses the production of proinflammatory cytokines such as interleukin (IL-1beta), IL-6, IL-8, granulocyte macrophage colony stimulating factor (GM-CSF), and tumor necrosis factor (TNF-alpha). It acts as a pro-drug which is cleaved by carboxylesterase 1 (CES1) to its active free acid form, which then binds to cleavage and polyadenylation specificity factor 3 (CPSF3). It has a role as an anti-inflammatory agent, an antineoplastic agent, an apoptosis inducer, a prodrug, a cardioprotective agent and a CPSF3 inhibitor. It contains a JTE-607(2+).
Ubiquitin carboxyl-terminal hydrolase isozyme L3 (UCH-L3) is a deubiquitinating enzyme and thiol-dependent hydrolase. TCID is a tetrachloro indandione that acts as a potent inhibitor of UCH-L3 and demonstrates 125-fold selectivity over UCH-L1 (IC50s = 0.6 and 75 µM, respectively). Selective ubiquitin C-terminal hydrolase-L3 (UCH-L3) inhibitor (IC50 = 0.6 μM). Exhibits >100-fold selectivity for UCH-L3 over UCH-L1. Diminishes glycine transporter GlyT2 ubiquitination in brain stem and spinal cord primary neurons.
N6-benzoyl-Cyclic AMP (6-Bnz-cAMP) is a cell permeable cAMP analog that selectively activates PKA over exchange proteins activated by cAMP (Epac1 and 2, also known as RAPGEF3 and 4). It binds the AI and AII subunits of PKA with pKi values of 4.0 and 3.8, respectively, whereas it binds Epac1 with a pKi value of 1.3. 6-Bnz-cAMP stimulates the phosphorylation of the PKA substrate CREB but does not activate the Epac target Rap1.2 It can act synergistically with Epac-selective activators, such as 8-pCPT-2’-O-Me-cAMP. Cell permeable cAMP analog; selectively activates cAMP-dependent PKA but not Epac signaling pathways. Acts synergistically with 8-CPT-2Me-cAMP to inhibit vascular smooth muscle cell proliferation.
Selective free fatty acid receptor 4 (FFA4/GPR120) antagonist (pIC50 values are 7.1 and <4.6 for human FFA4 and FFA1 receptors respectively). Inhibits linoleic acid and GSK 137647A-induced intracellular calcium accumulation in U2OS osteosarcoma cells expressing the FFA4 receptor.
Verubulin Hydrochloride is the hydrochloride salt form of verubulin, a quinazoline derivative with potential dual antineoplastic activities. Verubulin binds to and inhibits tubulin polymerization and interrupts microtubule formation, resulting in disruption of mitotic spindle assembly, cell cycle arrest in the G2/M phase, and cell death. This agent is not a substrate for several subtypes of multidrug resistance ABC transporters, such as P-glycoprotein, multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1); therefore, it may be useful for treating multidrug resistant (MDR) tumors that express these transporters. In addition, as a vascular disrupting agent (VDA), verubulin appears to disrupt tumor microvasculature specifically, which may result in acute ischemia and massive tumor cell death.